N-Tosyl-N6-Boc-L-lysine

Description

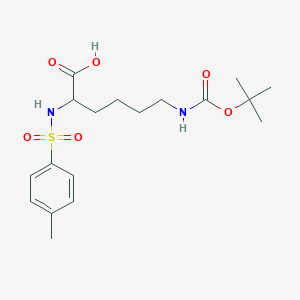

N-Tosyl-N6-Boc-L-lysine is a chemically modified derivative of the amino acid L-lysine, featuring two orthogonal protecting groups: a tosyl (Tosyl) group on the α-amino (Nα) position and a tert-butoxycarbonyl (Boc) group on the ε-amino (Nε) position. This dual protection strategy is critical in peptide synthesis, enabling selective deprotection for sequential coupling reactions. The Tosyl group (p-toluenesulfonyl) offers robust stability under acidic and basic conditions, while the Boc group is acid-labile, removable via trifluoroacetic acid (TFA) .

This compound is widely used in solid-phase peptide synthesis (SPPS) and bioconjugation chemistry, where controlled reactivity of lysine side chains is essential. Its structural complexity and orthogonal protection make it valuable for synthesizing peptides with site-specific modifications or branched architectures.

Properties

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)20-15(16(21)22)7-5-6-12-19-17(23)26-18(2,3)4/h8-11,15,20H,5-7,12H2,1-4H3,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXKBGKAUIMAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TOS-LYS(BOC)-OH typically involves the protection of the amino group of lysine with a BOC group and the protection of the side-chain amino group with a tosyl group. The process can be summarized as follows:

Protection of the α-amino group: The α-amino group of lysine is protected by reacting it with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.

Protection of the ε-amino group: The ε-amino group of lysine is protected by reacting it with tosyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of TOS-LYS(BOC)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: TOS-LYS(BOC)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The BOC and TOS groups can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield free lysine.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as HBTU or DCC to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group, while the TOS group can be removed using strong acids like hydrochloric acid.

Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) are used for peptide coupling reactions.

Major Products Formed:

Deprotected Lysine: Removal of the BOC and TOS groups yields free lysine.

Peptides: Coupling reactions with other amino acids result in the formation of peptides.

Scientific Research Applications

Chemistry: TOS-LYS(BOC)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes.

Biology: In biological research, the compound is used to synthesize peptides that can be used as substrates or inhibitors in enzymatic studies.

Medicine: Peptides synthesized using TOS-LYS(BOC)-OH are used in the development of peptide-based drugs and vaccines.

Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.

Mechanism of Action

Mechanism: The primary function of TOS-LYS(BOC)-OH is to serve as a protected lysine derivative in peptide synthesis. The BOC and TOS groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides synthesized using TOS-LYS(BOC)-OH can interact with various biological targets, including enzymes, receptors, and proteins, depending on their sequence and structure.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Tosyl-N6-Boc-L-lysine with structurally related lysine derivatives, focusing on protecting groups, molecular properties, and applications:

Note: Exact molecular weights depend on hydration and counterions. Calculated values are approximate.

Stability and Reactivity

- Acid Stability : The Tosyl group in this compound provides exceptional resistance to acidic conditions compared to Boc or Fmoc groups, which require milder acids (e.g., TFA) for removal. This makes it suitable for syntheses requiring prolonged exposure to acid .

- Orthogonal Deprotection: Unlike mono-Boc derivatives (e.g., N2-Boc-L-lysine), the dual protection in this compound allows sequential deprotection. For example, the Nε-Boc group can be removed with TFA without affecting the Nα-Tosyl group, enabling selective functionalization .

- Base Sensitivity : N6-Formyl-N2-Boc-L-lysine () is less stable under basic conditions due to the formyl group, limiting its use in alkaline environments .

Solubility and Handling

- Polarity : The Tosyl group increases hydrophobicity compared to Boc-protected derivatives, affecting solubility in aqueous buffers. This necessitates the use of polar aprotic solvents like DMF or DMSO .

- Bis-Boc Derivatives: N2,N6-Bis-Boc-L-lysine () exhibits higher solubility in organic solvents due to its symmetrical protection, streamlining purification in non-polar media .

Research Findings and Trends

Recent studies highlight the versatility of this compound in complex peptide architectures. For example:

- In SPPS, its use enabled the synthesis of branched peptides with controlled lysine side-chain reactivity, outperforming mono-Boc derivatives in yield and purity .

- Comparative studies with N2,N6-Bis-Boc-L-lysine () revealed that the Tosyl group provides superior stability during prolonged storage, reducing premature deprotection risks .

Biological Activity

N-Tosyl-N6-Boc-L-lysine is a derivative of the amino acid L-lysine, characterized by the presence of a tosyl (4-toluenesulfonyl) group and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural features that enhance its biological activity.

- Molecular Formula : C18H28N2O6S

- Molecular Weight : 396.49 g/mol

- CAS Number : 49823248

Biological Activity

This compound exhibits significant biological activity primarily in the following areas:

- Peptide Synthesis : The compound is widely used in synthesizing peptides, where it facilitates the formation of stable peptide bonds while minimizing side reactions. Its structure allows for specific interactions with biological targets, essential for studying protein-protein interactions and enzyme mechanisms.

- Antibacterial Properties : Research indicates that lipopeptides synthesized using this compound exhibit antibacterial properties, making them relevant in drug development for combating bacterial infections.

- Furin Inhibition : Studies have demonstrated that modifications to the lysine fragment can lead to potent inhibitors of furin, a proprotein convertase involved in various pathogenic processes. The incorporation of this compound into peptide inhibitors has shown to enhance their inhibitory activity against furin, thereby providing potential therapeutic applications .

Synthesis and Applications

The synthesis of this compound typically involves several steps, including protection of the amino group and introduction of the tosyl group. The compound's ability to form stable peptide bonds makes it an essential tool for synthesizing biologically active peptides that can modulate various biological functions.

Synthesis Steps:

- Protection of Amino Group : The amino group is protected using a Boc group.

- Tosylation : The side chain amine is modified with a tosyl group.

- Formation of Peptide Bonds : The compound is utilized in coupling reactions to form peptides.

Comparative Analysis with Related Compounds

| Compound Name | Key Features |

|---|---|

| N-Boc-Lysine | Simpler structure; lacks tosyl and nitrophenyl groups; used in basic synthesis. |

| N6-Tosyl-Lysine | Contains only the tosyl group; less stable for synthesis. |

| N-Boc-N6-Di-tosyl-Lysine | Has two tosyl groups; increases steric hindrance but may enhance reactivity. |

| N-alpha-t-butoxycarbonyl-N-epsilon-Lysine | Similar BOC protection; lacks tosyl and nitrophenyl functionalities; used differently in synthesis. |

Case Studies and Research Findings

Research utilizing this compound often focuses on its interaction with various biological molecules:

- A study highlighted the design and synthesis of peptide inhibitors targeting furin, where modifications incorporating this compound significantly improved inhibitory potency against furin compared to other derivatives .

- Another investigation into lipopeptides synthesized using this compound revealed promising antibacterial activity, showcasing its potential as a scaffold for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.